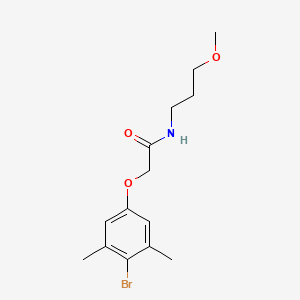
N~4~,N~4~'-1,2-ethanediylbis(N,N-diisopropylterephthalamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~,N~4~'-1,2-ethanediylbis(N,N-diisopropylterephthalamide), also known as EDTA-bis(terephthalamide) or EBT, is a chelating agent that has been widely used in scientific research. It is a symmetrical molecule with two identical N,N-diisopropylterephthalamide (DIP-T) units linked by an ethylenediamine bridge. EBT has a high affinity for metal ions, especially those with a high charge density, and can form stable complexes with them.
作用機序
The mechanism of action of EBT is based on its ability to chelate metal ions through the formation of coordinate covalent bonds. The two DIP-T units in EBT act as bidentate ligands, meaning they can bind to the metal ion through two donor atoms (nitrogen) simultaneously. The ethylenediamine bridge provides the necessary flexibility to accommodate different metal ion geometries and coordination numbers. The resulting metal-EBT complex is thermodynamically stable and can prevent the metal ion from reacting with other molecules or undergoing oxidation or reduction. The binding affinity of EBT for metal ions depends on the charge density, size, and coordination number of the metal ion, as well as the pH and ionic strength of the solution.
Biochemical and Physiological Effects:
EBT has been shown to have low toxicity and minimal side effects in vitro and in vivo studies. However, its effects on biochemical and physiological processes are still under investigation. EBT can chelate essential metal ions such as copper and zinc, which are involved in various enzymatic reactions and signaling pathways. Therefore, the use of EBT in biological systems should be carefully evaluated to avoid interfering with normal cellular functions. EBT has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in certain pathological conditions.
実験室実験の利点と制限
EBT has several advantages for lab experiments, such as its high selectivity and sensitivity for metal ions, its ease of synthesis and purification, and its compatibility with various analytical techniques. EBT can also be immobilized on solid supports such as silica gel or magnetic nanoparticles, which allows for easy separation and recycling of the metal-EBT complex. However, EBT also has some limitations, such as its relatively low binding affinity for certain metal ions, its sensitivity to pH and ionic strength, and its potential interference with biological processes.
将来の方向性
There are several future directions for the research and development of EBT. One area of interest is the design and synthesis of EBT derivatives with improved binding affinity, selectivity, and stability for specific metal ions. Another area is the application of EBT in biological systems, such as in the detection and quantification of metal ions in cells and tissues, or in the development of metal-based therapeutics. Furthermore, the combination of EBT with other functional groups or nanoparticles may lead to new applications in catalysis, imaging, and drug delivery. Finally, the exploration of the mechanism of action of EBT and its effects on biochemical and physiological processes may provide new insights into the role of metal ions in health and disease.
合成法
EBT can be synthesized by the reaction of terephthalic acid with N,N-diisopropylethylenediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction proceeds through the formation of an activated ester intermediate, which then reacts with the amine to form the final product. The reaction can be carried out in various solvents such as dichloromethane, dimethylformamide, or N-methylpyrrolidone. The yield of EBT is typically around 50-60%, and the purity can be improved by recrystallization or column chromatography.
科学的研究の応用
EBT has been used in a wide range of scientific research applications, including metal ion detection, separation, and analysis, as well as in catalysis, drug delivery, and imaging. EBT can selectively bind to metal ions such as copper, zinc, iron, and nickel, and form stable complexes with them. This property has been exploited in various analytical techniques, such as fluorescence, UV-visible spectroscopy, and electrochemistry, for the detection and quantification of metal ions in biological and environmental samples. EBT has also been used as a ligand in metal-catalyzed reactions, such as cross-coupling, oxidation, and reduction, to enhance the efficiency and selectivity of the reaction. In addition, EBT has been incorporated into nanoparticles and liposomes for drug delivery and imaging applications, due to its biocompatibility and stability.
特性
IUPAC Name |
1-N-[2-[[4-[di(propan-2-yl)carbamoyl]benzoyl]amino]ethyl]-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N4O4/c1-19(2)33(20(3)4)29(37)25-13-9-23(10-14-25)27(35)31-17-18-32-28(36)24-11-15-26(16-12-24)30(38)34(21(5)6)22(7)8/h9-16,19-22H,17-18H2,1-8H3,(H,31,35)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTWUCVUPIAZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)C(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-methyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089213.png)
![2-chlorobenzyl 2-[5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5089228.png)



![5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089260.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5089280.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5089287.png)
![10-(4-bromobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5089292.png)